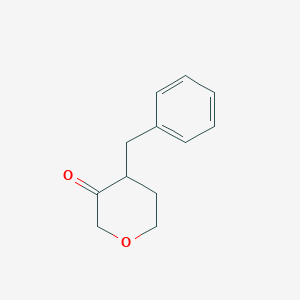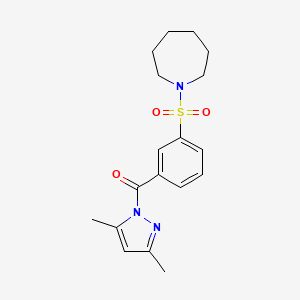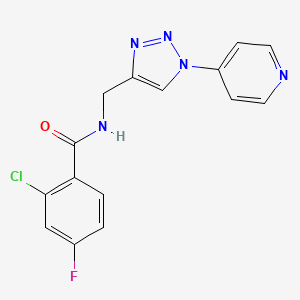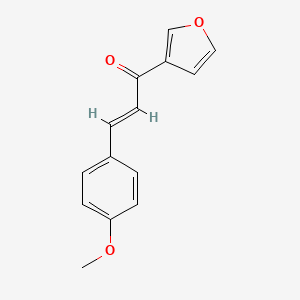
4-Benzyloxan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyloxan-3-one is a chemical compound with the CAS Number: 2090083-45-5 . It has a molecular weight of 190.24 and is known by the IUPAC name 4-benzyldihydro-2H-pyran-3 (4H)-one . It is typically stored at a temperature of 4 degrees Celsius . The physical form of 4-Benzyloxan-3-one is liquid .
Molecular Structure Analysis
The InChI code for 4-Benzyloxan-3-one is 1S/C12H14O2/c13-12-9-14-7-6-11 (12)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
4-Benzyloxan-3-one has a molecular weight of 190.24 . It is a liquid at room temperature and is typically stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Asymmetric Synthesis
4-Benzyloxan-3-one derivatives, specifically 1,4-benzoxazin-3-ones, have been explored for their potential in asymmetric synthesis. A study highlighted the phase-transfer-catalyzed asymmetric alkylation of 2-aryl-1,4-benzoxazin-3-ones, paving the way for the enantioselective synthesis of 2,2-disubstituted 1,4-benzoxazin-3-ones, which are found in various biologically active molecules (Pawliczek et al., 2018).
Crystallographic and Computational Analysis
The study of 3-benzylchroman-4-ones (related to 4-benzyloxan-3-one) through crystallographic and computational analysis, including techniques like X-ray crystallography, DFT, and FTIR spectroscopy, has provided insights into the role of substitutions in stabilizing molecular structures. This understanding has implications in the development of compounds with potential antibacterial and anticancer properties (Salam et al., 2021).
Electrochemical C-H Amination
An electrochemical approach to synthesizing 1,4-benzoxazin-3-ones, which are crucial in natural products and bioactive compounds, has been developed. This method provides a sustainable and efficient alternative to traditional synthesis, which often requires transition-metal catalysts and pre-functionalized substrates (Wesenberg et al., 2017).
Luminescent Properties in Coordination Compounds
Research into lanthanide coordination compounds using 4-benzyloxan-3-one derivatives has shown that the presence of electron-releasing or electron-withdrawing groups significantly influences the photoluminescence properties. This finding is crucial for applications in photophysical materials and sensors (Sivakumar et al., 2010).
Biological Activity and Ecological Role
The biological activity and ecological role of (2H)-1,4-benzoxazin-3(4H)-one class compounds, closely related to 4-benzyloxan-3-one, have been rediscovered. These compounds, known for their phytotoxic, antifungal, antimicrobial, and antifeedant effects, are also being explored as leads for natural herbicide models and pharmaceuticals (Macias et al., 2009).
Anti-Tubercular Scaffold Development
A novel series of compounds related to 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide have been synthesized, showing promise as anti-tubercular scaffolds. These compounds were evaluated against Mycobacterium tuberculosis and displayed significant activity (Nimbalkar et al., 2018).
Tyrosine Kinase Inhibitors
Synthesis of 1,4-benzoxazin-3-one derivatives has been targeted for developing inhibitors against tyrosine kinases, closely related to chronic diseases such as cancer. This research represents a step forward in cancer drug discovery (Honda et al., 2009).
Safety and Hazards
The safety information available indicates that 4-Benzyloxan-3-one has a signal word of "Warning" . This suggests that the compound may pose certain hazards if not handled properly. For comprehensive safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) for 4-Benzyloxan-3-one .
Propiedades
IUPAC Name |
4-benzyloxan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12-9-14-7-6-11(12)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLMOYWRBPUOKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)C1CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxan-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2802967.png)
![4-[benzyl(methyl)amino]-N-(3,4-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2802968.png)

![N-[[4-(2,6-diethylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2802974.png)
![(2E)-3-[(3-chloro-4-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2802976.png)

![2-chloro-7-(2-fluorophenyl)-6-(thiophen-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2802980.png)
![3-Bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B2802982.png)

